REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([O:13]CC)=[O:12])[NH:8][C:7]=12.[OH-].[K+]>O1CCCC1.CO>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[NH:8][C:7]=12 |f:1.2|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.85 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring overnight (15.5 h) at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |